1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic azetidine derivative featuring a sulfonyl group attached to a 2-chlorophenyl ring and a trifluoroethoxy substituent on the azetidine core. The trifluoroethoxy group enhances metabolic stability and lipophilicity, a common strategy in fluorinated pharmaceuticals .
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKJBFVSHGKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with the azetidine intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Chlorination of the Phenyl Ring: The final step involves the chlorination of the phenyl ring, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions, yielding corresponding alcohols and acids.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers explore its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Sulfonyl Groups
(a) 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034339-53-0)
- Molecular Formula: C₁₂H₁₃F₄NO₄S
- Key Differences : Replaces the 2-chlorophenyl group with a 5-fluoro-2-methoxyphenyl moiety.
- Fluorine at the 5-position may enhance metabolic stability compared to chlorine .
(b) 1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2310140-96-4)
- Molecular Formula: C₁₇H₁₅F₄NO₃S
- Key Differences : Features a biphenyl sulfonyl group with a fluorine substituent on the distal ring.
- Implications :
Azetidine Derivatives with Alternative Substituents
(a) 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine
- Key Differences : Replaces the sulfonyl-trifluoroethoxy motif with a trihydroxytriazinyl group.
- Synthesis involves multi-step reactions, including silicon-based protecting groups, indicating higher complexity .
(b) Azetidine, 1-(2-chloroethyl)-3-phenyl (CAS 7215-12-5)
- Molecular Formula : C₁₁H₁₄ClN
- Key Differences : Lacks sulfonyl and trifluoroethoxy groups; features a chloroethyl chain.
- Implications :
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
- General Structure : Sulfonylurea bridge linked to triazine rings (e.g., C₁₄H₁₅F₃N₆O₆S for triflusulfuron methyl).
- Key Differences : Triazine core instead of azetidine; designed for herbicidal activity.
- Implications :
Comparative Analysis Table
Research Findings and Implications
- Fluorine’s Role : The trifluoroethoxy group in the target compound and analogues improves bioavailability and resistance to oxidative metabolism, a trend observed in fluorinated pharmaceuticals .
- Synthetic Complexity : Multi-step syntheses (e.g., silicon-based protections in ) highlight the challenges in azetidine derivatization compared to triazine-based herbicides .
- Biological Activity : Structural variations in the sulfonyl aryl group significantly influence target selectivity. For instance, biphenyl derivatives () may favor interactions with larger hydrophobic pockets in enzymes.
Biological Activity
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of voltage-gated sodium channels (Nav), especially Nav 1.7. This inhibition is significant for the treatment of chronic pain conditions such as neuropathic pain and other central nervous system disorders. The structure of this compound includes a trifluoroethoxy group and a chlorophenylsulfonyl moiety, contributing to its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C12H12ClF3NO3S
- Molecular Weight : 329.72 g/mol
- CAS Number : Not specified
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is crucial for its interaction with biological targets.
This compound primarily functions as a sodium channel blocker. It has been shown to inhibit the activity of Nav 1.7 channels, which are implicated in the transmission of pain signals. The lipophilic nature of the trifluoroethoxy group enhances its ability to penetrate biological membranes, potentially increasing its efficacy in targeting neuronal tissues.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Azetidine derivatives have shown significant antibacterial effects by targeting essential bacterial enzymes such as transpeptidase, crucial for cell wall synthesis.
- Antiviral Activity : Some azetidinone derivatives have demonstrated antiviral properties against various viruses, including coronaviruses and influenza viruses.
Case Studies
In a study examining the effects of azetidine derivatives on pain management, it was found that compounds similar to this compound significantly reduced pain responses in animal models of neuropathic pain. This study highlighted the potential for developing new analgesics based on this compound's mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | 2034591-02-9 | Similar azetidine structure with different halogen substitution. |
| 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | 2034339-58-5 | Bromine substitution; potential variations in biological activity. |
| 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | N/A | Methyl substitution on the phenyl ring; may alter pharmacokinetics. |
Q & A
Q. What are the critical steps in synthesizing 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how are intermediates characterized?
The synthesis involves sequential sulfonylation and azetidine ring formation. Key steps include:
- Sulfonylation : Reaction of 2-chlorobenzenesulfonyl chloride with a trifluoroethoxy-substituted azetidine precursor under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
- Azetidine Functionalization : Alkylation or nucleophilic substitution to attach the trifluoroethoxy group to the azetidine ring, often using 2,2,2-trifluoroethyl bromide in the presence of a base like NaH .
- Purification : Column chromatography or recrystallization to isolate the final product.
Intermediates and the final compound are characterized via ¹H/¹³C NMR (to confirm regiochemistry and purity), mass spectrometry (for molecular weight validation), and HPLC (for assessing purity >95%) .
Q. How is the molecular structure of this compound analyzed to confirm its geometry and electronic properties?
- X-ray Crystallography : Resolves the azetidine ring’s puckering angle (~25°) and the dihedral angle between the sulfonylphenyl and trifluoroethoxy groups, critical for understanding steric interactions .
- Computational Modeling : Density functional theory (DFT) calculations predict bond lengths, partial charges, and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), highlighting electrophilic regions for potential reactivity .
Advanced Research Questions
Q. What experimental strategies are used to investigate its inhibition of voltage-gated sodium channel Nav 1.7, and how are binding affinities quantified?
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing Nav 1.7 measure IC₅₀ values (reported as ~120 nM in ) by evaluating current blockade under varying compound concentrations .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, identifying hydrogen bonds between the sulfonyl group and Arg1283/Lys1306 residues in the channel’s voltage-sensing domain .
- SAR Studies : Structural analogs (Table 1) are tested to correlate substituent effects (e.g., halogen position, methyl groups) with activity. For example, bromine substitution at the phenyl ring reduces IC₅₀ to 95 nM due to enhanced hydrophobic interactions .
Q. Table 1: Structural Analogs and Biological Activity
| Compound Modification | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|
| 2-Chlorophenyl (parent compound) | 120 | Baseline activity |
| 3-Chloro-4-fluorophenyl | 85 | Increased halogen bulk improves fit |
| 2-Bromophenyl | 95 | Bromine enhances hydrophobic binding |
| 3-Chloro-2-methylphenyl | 150 | Methyl group induces steric clash |
| Data adapted from . |
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Systematic SAR Analysis : Compare analogs with incremental modifications (e.g., halogen type, substituent position) to isolate steric, electronic, or solubility effects. For instance, methyl substitution at the phenyl ring (IC₅₀ = 150 nM) reduces activity due to steric hindrance, while fluorine improves membrane permeability .
- Solubility-Permeability Trade-offs : Use shake-flask assays (logP measurement) and Caco-2 cell models to evaluate if reduced activity in hydrophilic analogs stems from poor membrane penetration .
- Crystallographic Validation : Co-crystallize high/low-activity analogs with Nav 1.7 to visualize binding site interactions and identify non-obvious steric clashes .
Q. What computational methods optimize the compound’s pharmacokinetic profile while retaining target affinity?
- ADMET Prediction : Tools like SwissADME predict logP (2.8), aqueous solubility (LogS = -4.2), and CYP450 inhibition risks. Adjust the trifluoroethoxy group to balance lipophilicity and metabolic stability .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification. For example, replacing chlorine with fluorine improves binding ΔG by 1.2 kcal/mol due to reduced desolvation penalty .
- Metabolite Identification : LC-MS/MS screens for oxidative metabolites (e.g., sulfoxide formation) to guide structural refinements that block metabolic hotspots .
Methodological Resources
- Synthesis Protocols : Detailed in and , emphasizing anhydrous conditions for sulfonylation.
- Computational Tools : Gaussian 16 for DFT, PyMol for docking visualization, and GROMACS for molecular dynamics simulations .
- Biological Assays : HEK293 cell lines for Nav 1.7 expression (), and SPR for kinetic binding analysis (kₐ = 1.5 × 10⁵ M⁻¹s⁻¹, kd = 0.02 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
